molecular formula C11H14N2O2 B14817776 2-(Aminomethyl)-4-cyclopropoxybenzamide

2-(Aminomethyl)-4-cyclopropoxybenzamide

Cat. No.: B14817776
M. Wt: 206.24 g/mol
InChI Key: TUAJBHIGFDPQBO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxybenzamide is an organic compound that features a benzamide core substituted with an aminomethyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminomethyl group and the cyclopropoxy group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the cyclopropoxy group may enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but lacks the cyclopropoxy group.

    Aminomethyl propanol: Another related compound with an aminomethyl group and a hydroxyl group.

Uniqueness

2-(Aminomethyl)-4-cyclopropoxybenzamide is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-5,8H,1-2,6,12H2,(H2,13,14)

InChI Key

TUAJBHIGFDPQBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)N)CN

Origin of Product

United States

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